molecular formula C₂₄H₁₀D₁₈N₂O₃ B1146397 Ivacaftor CAS No. 1413431-05-6

Ivacaftor

Número de catálogo: B1146397
Número CAS: 1413431-05-6
Peso molecular: 410.6
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator . The CFTR protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes . It is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

Mode of Action

This compound acts by increasing the open probability of the CFTR channel , thus enhancing the transport of chloride ions across epithelial membranes . This is achieved by binding to the channels directly to induce a non-conventional mode of gating .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chloride ion transport across cell membranes . By potentiating the CFTR protein, this compound enhances chloride ion transport, which in turn influences the fluidity of mucus in various organs. This can alleviate some of the symptoms of cystic fibrosis, such as the production of thick, sticky mucus that clogs the ducts of organs where it is produced .

Pharmacokinetics

This compound is highly lipophilic and exhibits a strong positive food effect . After oral administration, this compound is mainly eliminated in the feces after metabolic conversion, and this elimination represents 87.8% of the dose . The mean oral bioavailability of this compound was found to be between 16.2% and 18.4% . The relative contribution of lymphatic transport to the overall bioavailability was between 4.35% and 5.91% .

Result of Action

The primary result of this compound’s action is the improvement of CF symptoms and underlying disease pathology . By enhancing the function of the CFTR protein, this compound helps to normalize fluid and ion transport across cell membranes, reducing the production of thick mucus and alleviating associated complications such as infections, lung damage, pancreatic insufficiency, and malnutrition .

Action Environment

The enzymatic activity of cytochromes P450 3A, which metabolizes this compound, is influenced by environmental factors . Furthermore, the airway mycobiota, which can be affected by this compound treatment, has been shown to fluctuate over time, conditioned by the inhalation of environmental conidia . Therefore, environmental factors can influence the action, efficacy, and stability of this compound .

Análisis Bioquímico

Biochemical Properties

Ivacaftor plays a crucial role in biochemical reactions by potentiating the activity of the CFTR protein. The CFTR protein is an ion channel that regulates the transport of chloride and sodium ions across epithelial cell membranes in organs such as the lungs, pancreas, liver, and digestive system . This compound interacts with the CFTR protein by binding to it and increasing the probability that the channel remains open, thereby enhancing chloride ion transport . This interaction helps to alleviate the symptoms of cystic fibrosis by improving the hydration and clearance of mucus in the airways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In epithelial cells, particularly those lining the respiratory tract, this compound enhances the function of the CFTR protein, leading to improved chloride ion transport and mucus clearance . This results in better lung function and reduced pulmonary exacerbations in cystic fibrosis patients . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the CFTR protein . These effects contribute to the overall improvement in the health and quality of life of cystic fibrosis patients .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CFTR protein and potentiating its activity. This compound binds to specific sites on the CFTR protein, including the fourth cytosolic loop (ICL4) and a kink formed by transmembrane helix 8 (tm8) . This binding increases the open probability of the CFTR channel, allowing for enhanced chloride ion transport . This compound also modulates the gating of the CFTR channel, promoting a non-conventional mode of gating that further increases the channel’s activity . These molecular interactions result in improved ion transport and alleviation of cystic fibrosis symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally stable and maintains its activity over extended periods . Long-term studies have shown that this compound provides sustained clinical benefits, including improved lung function, reduced pulmonary exacerbations, and better overall health outcomes in cystic fibrosis patients . The stability and degradation of this compound can be influenced by factors such as storage conditions and formulation . In vitro and in vivo studies have demonstrated that this compound remains effective over time, contributing to its long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects . At higher doses, this compound can cause toxic effects, including hepatotoxicity and gastrointestinal disturbances . In animal models, this compound has been shown to improve lung function and reduce disease severity in cystic fibrosis . The therapeutic benefits of this compound are dose-dependent, with higher doses providing greater improvements in clinical outcomes .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A . The major metabolites of this compound are M1 and M6, which account for the majority of the eliminated dose . This compound and its metabolites are mainly excreted in the feces . The metabolic pathways of this compound involve oxidation and glucuronidation reactions, which facilitate its elimination from the body . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic and exhibits extensive distribution into peripheral tissues . This compound is primarily transported across cell membranes by passive diffusion, but it can also interact with transport proteins such as P-glycoprotein . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding to plasma proteins, and the presence of transporters . This compound is eliminated mainly in the feces as metabolites formed via CYP3A .

Subcellular Localization

This compound is localized within specific subcellular compartments, primarily in the plasma membrane where the CFTR protein is located . The binding of this compound to the CFTR protein occurs at the cytosolic loops and transmembrane helices, which are critical for its potentiating activity . This compound does not undergo significant post-translational modifications that affect its subcellular localization . The targeting of this compound to the plasma membrane ensures its effective interaction with the CFTR protein and subsequent therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow synthesis methods, which enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Ivacaftor undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products:

    Oxidation Products: this compound M1 and M6.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Clinical Efficacy

1. Improvement in Lung Function:
Clinical trials have consistently shown that ivacaftor significantly improves lung function in patients aged 6 years and older with specific CFTR mutations. For instance, a study reported a mean increase of 12.5 percentage points in forced expiratory volume in one second (FEV1) after 24 weeks of treatment compared to placebo .

2. Weight Gain and Nutritional Status:
Patients treated with this compound also experienced notable weight gain, averaging 2.8 kg more than those on placebo over 48 weeks . Improved nutritional status is critical for overall health and quality of life in CF patients.

3. Reduction in Sweat Chloride Levels:
this compound has been shown to reduce sweat chloride levels below the diagnostic threshold for CF (60 mmol/L), indicating improved CFTR function . A significant decrease of −53.5 mmol/L was observed in treated patients compared to controls .

Long-Term Benefits

Longitudinal studies have assessed the long-term safety and efficacy of this compound over periods extending to 144 weeks. These studies demonstrate sustained improvements in lung function and weight, alongside a reduction in pulmonary exacerbations . Notably, patients who began treatment earlier showed better outcomes, emphasizing the importance of early intervention.

Safety Profile

The safety profile of this compound has been well-documented across multiple studies. Adverse events were similar between this compound and placebo groups, with common events including pulmonary exacerbations and upper respiratory infections . Long-term studies indicate no new safety concerns arising from extended use.

Case Studies

Real-World Effectiveness:
A real-world study involving four children with cystic fibrosis and the F508del/G551D genotype highlighted significant improvements in lung function and nutritional status after initiating this compound therapy. The children showed enhanced growth metrics and reduced medication needs over time .

Long-Term Observational Studies:
The GOAL study, a prospective cohort analysis, evaluated this compound's effectiveness over five years, confirming its benefits on lung function, quality of life, and overall health outcomes for patients with at least one copy of the G551D allele .

Actividad Biológica

Ivacaftor (VX-770) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed by Vertex Pharmaceuticals, primarily indicated for patients with specific CFTR mutations, particularly the G551D mutation. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in clinical studies, and its interactions with other compounds.

This compound enhances the function of the CFTR protein by increasing the probability that the channel will open at the cell surface. This is particularly crucial for patients with the G551D-CFTR mutation, where the CFTR protein is present but does not function effectively. The drug was identified through high-throughput screening of cell-culture systems expressing the G551D mutation and has shown significant improvements in chloride transport across epithelial cells.

Case Studies and Clinical Trials

  • Phase II Study on G551D Mutation :
    • Objective : To evaluate this compound's efficacy in improving lung function and sweat chloride levels.
    • Results : Patients exhibited a median increase in forced expiratory volume in one second (FEV1) of 8.7% from baseline (p=0.008), and significant reductions in sweat chloride levels were observed, indicating improved CFTR function .
  • Impact on F508del Mutation :
    • Although primarily effective for G551D, this compound has also been studied as a modest potentiator for patients homozygous for the F508del mutation. In vitro studies suggested some improvement in CFTR activity, leading to further investigations in combination therapies .
  • Synergistic Effects with Antibiotics :
    • Study on Ciprofloxacin : Research demonstrated that this compound could enhance the antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, a common pathogen in CF patients. The combination significantly reduced biofilm formation compared to either drug alone .
    • Polymyxin B Combination : this compound also showed synergistic antibacterial activity when combined with polymyxin B against resistant strains of Pseudomonas aeruginosa, highlighting its potential role in managing infections in CF patients .

Pharmacokinetics and Safety Profile

This compound is administered orally, with pharmacokinetic studies indicating a favorable safety profile. Common adverse events reported include fever, cough, nausea, and rhinorrhea, but these were similar to placebo groups . Long-term studies are ongoing to assess sustained efficacy and safety.

Summary of Research Findings

Study/TrialMutation TypeKey Findings
Phase II StudyG551DMedian FEV1 increase of 8.7%, significant reduction in sweat chloride levels
In vitro StudiesF508delModest potentiation observed; further studies needed for combination therapies
Ciprofloxacin CombinationG551D/F508delEnhanced antimicrobial activity against Pseudomonas aeruginosa biofilms
Polymyxin B CombinationResistant StrainsSynergistic antibacterial effects noted

Propiedades

IUPAC Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKAOJPTOLRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236281
Record name Ivacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ivacaftor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

low (<0.05 µg/mL), 2.00e-03 g/L
Record name Ivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ivacaftor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. Ivacaftor as monotherapy has failed to show a benefit for patients with delta-F508 mutations, most likely due to an insufficient amount of protein available at the cell membrane for interaction and potentiation by the drug. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Ivacaftor is indicated for the management of CF in patients with this second type of mutation, as it binds to and potentiates the channel opening ability of CFTR proteins on the cell membrane. Ivacaftor exerts its effect by acting as a potentiator of the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. Ivacaftor improves CF symptoms and underlying disease pathology by potentiating the channel open probability (or gating) of CFTR protein in patients with impaired CFTR gating mechanisms. The overall level of ivacaftor-mediated CFTR chloride transport is dependent on the amount of CFTR protein at the cell surface and how responsive a particular mutant CFTR protein is to ivacaftor potentiation.
Record name Ivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

873054-44-5
Record name Ivacaftor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873054-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ivacaftor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ivacaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IVACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ivacaftor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212-215
Record name Ivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08820
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.